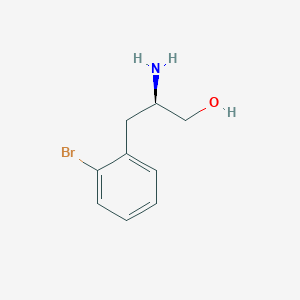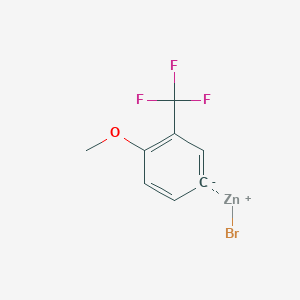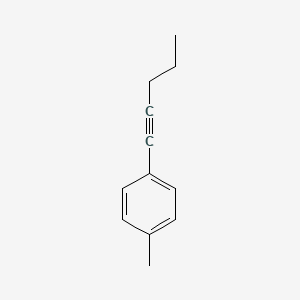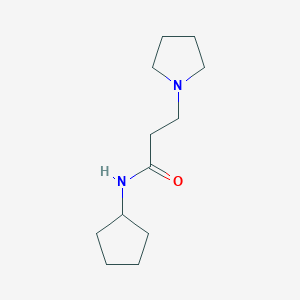
(R)-2-Amino-3-(2-bromophenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-(2-bromophenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features a bromophenyl group attached to a propanol backbone, with an amino group on the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(2-bromophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-bromobenzaldehyde.
Aldol Condensation: The 2-bromobenzaldehyde undergoes an aldol condensation with nitromethane to form a nitro alcohol intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(2-bromophenyl)propan-1-ol may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts for enantioselective synthesis are often employed.
化学反应分析
Types of Reactions
®-2-Amino-3-(2-bromophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in DMF (Dimethylformamide).
Major Products
Oxidation: 2-Amino-3-(2-bromophenyl)propanal.
Reduction: 2-Methylamino-3-(2-bromophenyl)propan-1-ol.
Substitution: 2-Amino-3-(2-azidophenyl)propan-1-ol.
科学研究应用
®-2-Amino-3-(2-bromophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of ®-2-Amino-3-(2-bromophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(2-bromophenyl)propan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Amino-3-(2-chlorophenyl)propan-1-ol: A similar compound with a chlorine atom instead of bromine, which may have different reactivity and biological effects.
2-Amino-3-(2-fluorophenyl)propan-1-ol: Another analog with a fluorine atom, potentially offering different pharmacokinetic properties.
Uniqueness
®-2-Amino-3-(2-bromophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C9H12BrNO |
|---|---|
分子量 |
230.10 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(2-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m1/s1 |
InChI 键 |
QDTJZOHATDYRIN-MRVPVSSYSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C[C@H](CO)N)Br |
规范 SMILES |
C1=CC=C(C(=C1)CC(CO)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)


![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)






![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)


